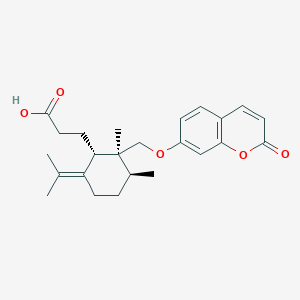
Galbanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galbanic acid is a terpene lactone.
This compound is a natural product found in Ferula gummosa, Ferula szowitziana, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Galbanic acid (GA), a sesquiterpene coumarin from the Ferula species, exhibits various biological properties, notably in cancer research. Studies have shown its effectiveness in inhibiting the growth of prostate cancer cells by decreasing androgen receptor abundance (Kasaian, Iranshahy, & Iranshahi, 2014). Additionally, GA-coated Fe3O4 magnetic nanoparticles enhanced cytotoxicity against different prostate cancer cell lines, indicating GA's potential in cancer treatment beyond androgen receptor down-regulation (Mohtashami, Ghows, Tayarani-Najaran, & Iranshahi, 2018).
Antimicrobial and Antibiotic Potentiating Effects
GA has been investigated for its effect on antimicrobial activity and antibiotic potentiation. In a study on Staphylococcus aureus, GA enhanced the antimicrobial activity of certain antibiotics and ethidium bromide, suggesting its role as an efflux pump inhibitor (Bazzaz, Memariani, Khashiarmanesh, Iranshahi, & Naderinasab, 2010).
Applications in Nanoparticle Drug Delivery
This compound-loaded solid lipid nanoparticles (GBA-SLNs) showed potential in improving the anticancer activities of GBA, particularly in targeting A549 cells and inducing apoptosis and DNA damage, highlighting the utility of SLNs in delivering lipophilic compounds like GA (Eskandani, Barar, Ezzati Nazhad Dolatabadi, Hamishehkar, & Nazemiyeh, 2015).
Anti-Angiogenic and Antiproliferative Actions
GA exhibits significant anti-angiogenic and anti-proliferative actions, as shown in studies involving human umbilical vein endothelial cells and mouse Lewis lung cancer cells. It effectively inhibited vascular endothelial growth factor (VEGF)-induced proliferation and migration, demonstrating its potential in cancer therapy (Kim et al., 2011).
Role in Overcoming Drug Resistance
This compound has shown promise in overcoming chemoresistance in lung cancer. A study combining GA with TNF-related apoptosis-inducing ligand (TRAIL) demonstrated enhanced cytotoxicity and apoptosis induction in resistant non-small cell lung cancer cells, suggesting its potential as a TRAIL sensitizer (Kim et al., 2019).
Propiedades
| 3566-55-0 | |
Fórmula molecular |
C24H30O5 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoic acid |
InChI |
InChI=1S/C24H30O5/c1-15(2)19-9-5-16(3)24(4,20(19)10-11-22(25)26)14-28-18-8-6-17-7-12-23(27)29-21(17)13-18/h6-8,12-13,16,20H,5,9-11,14H2,1-4H3,(H,25,26)/t16-,20-,24-/m0/s1 |
Clave InChI |
CVWWNYPTZYQCSE-YFBXQHAESA-N |
SMILES isomérico |
C[C@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |
SMILES |
CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |
SMILES canónico |
CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |
Sinónimos |
galbanic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


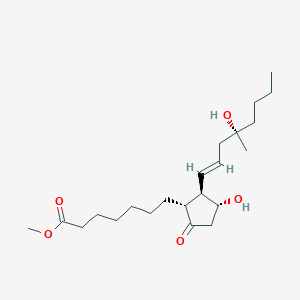
![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)
![ethyl (NZ)-N-[amino-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]methylidene]carbamate](/img/structure/B1241953.png)
![7,7'-[1,2-Ethanediylbis(4,1-piperidinediyl)bis(methylene)]bis[4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one]](/img/structure/B1241954.png)
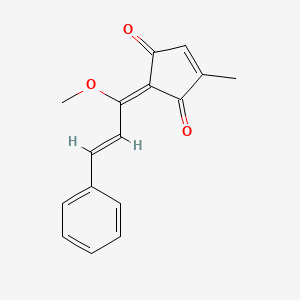
![N-[(2S)-1-[[(3S,6R,9R,12S,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1241957.png)
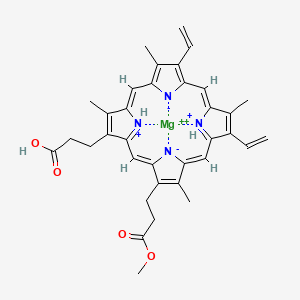
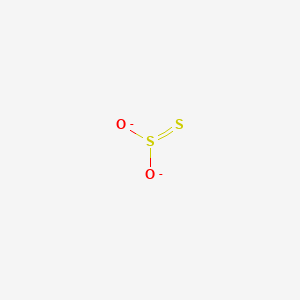
![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)
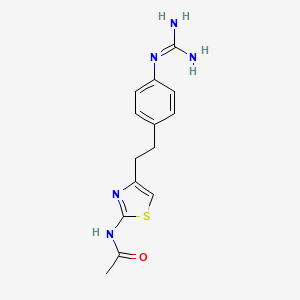
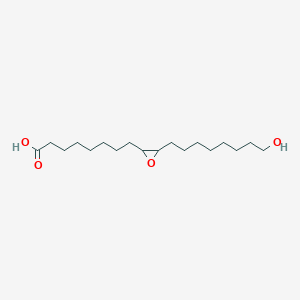
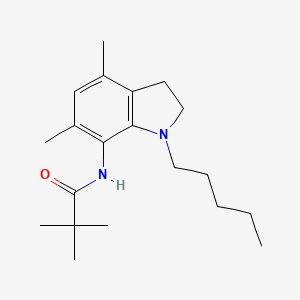
![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)
